N-(Adamantan-1-yl)-4-bromobenzamide
Overview
Description
N-(Adamantan-1-yl)-4-bromobenzamide is a compound that features an adamantane moiety attached to a 4-bromobenzamide group. Adamantane is a highly symmetrical polycyclic hydrocarbon known for its stability and unique structural properties. The incorporation of adamantane into various chemical compounds often enhances their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-yl)-4-bromobenzamide typically involves the reaction of 1-adamantylamine with 4-bromobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-yl)-4-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzamide ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzamides.
Oxidation: Products include oxidized derivatives of the adamantane moiety.
Reduction: Products include reduced forms of the benzamide group.
Scientific Research Applications
N-(Adamantan-1-yl)-4-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to penetrate biological membranes.
Industry: Utilized in the development of advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(Adamantan-1-yl)-4-bromobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The bromobenzamide group can interact with various enzymes or receptors, potentially inhibiting their activity. Molecular docking studies suggest that the compound may bind to specific sites on viral proteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-yl)-4-chlorobenzamide
- N-(Adamantan-1-yl)-4-fluorobenzamide
- N-(Adamantan-1-yl)-4-iodobenzamide
Uniqueness
N-(Adamantan-1-yl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions that other halogens may not. This can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-adamantyl)-4-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPODQLGKAZLQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403486 | |
Record name | N-(Adamantan-1-yl)-4-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403845-70-5 | |
Record name | N-(Adamantan-1-yl)-4-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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